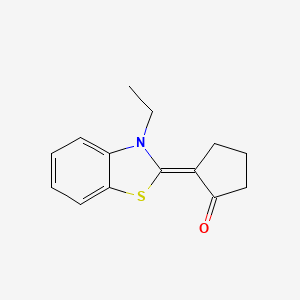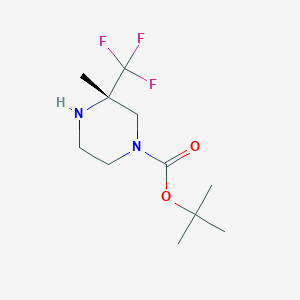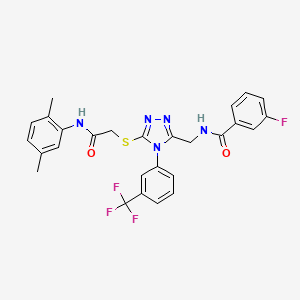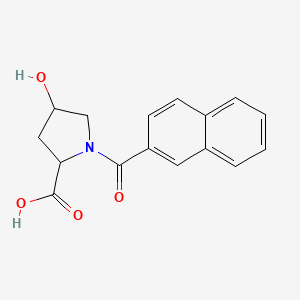
(2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one, also known as EBCP, is a chemical compound with potential applications in various fields of scientific research. EBCP is a heterocyclic compound that contains a benzothiazole ring and a cyclopentanone moiety. The compound has a molecular weight of 249.33 g/mol and a melting point of 166-169°C. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one involves the condensation of 3-ethyl-2-aminobenzothiazole with cyclopentanone in the presence of a suitable catalyst.
Starting Materials
3-ethyl-2-aminobenzothiazole, cyclopentanone, catalyst
Reaction
Add 3-ethyl-2-aminobenzothiazole to a reaction flask, Add cyclopentanone to the reaction flask, Add a suitable catalyst to the reaction mixture, Heat the reaction mixture under reflux for several hours, Allow the reaction mixture to cool to room temperature, Extract the product with a suitable solvent, Purify the product by recrystallization or chromatography
Mechanism Of Action
The exact mechanism of action of (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one is not fully understood. However, studies have shown that the compound exerts its biological effects by modulating various signaling pathways in cells. (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one has also been shown to activate the Nrf2-ARE pathway, which plays a role in cellular antioxidant defense.
Biochemical And Physiological Effects
(2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Advantages And Limitations For Lab Experiments
(2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one has several advantages for lab experiments. The compound is readily synthesized and has a moderate yield. (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one has some limitations for lab experiments. The compound is relatively insoluble in water, which can limit its use in aqueous systems. In addition, (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Future Directions
There are several future directions for the study of (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one. One potential direction is the development of (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one-based fluorescent probes for the detection of metal ions in biological systems. Another direction is the evaluation of (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one as a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Further studies are also needed to understand the pharmacokinetics and toxicity profile of (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one in vivo.
Scientific Research Applications
(2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. The compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. (2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one has also been used as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-2-15-11-7-3-4-9-13(11)17-14(15)10-6-5-8-12(10)16/h3-4,7,9H,2,5-6,8H2,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNINIWSMCOPNJ-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=C3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\3/CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(3-Ethyl-1,3-benzothiazol-2-ylidene)cyclopentan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-4,4-dimethyl-3-oxo-2-[(3-phenoxyphenyl)methylidene]pentanenitrile](/img/structure/B2437138.png)
![1-(tert-butyl)-5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2437140.png)
![5-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2437142.png)
![N-(3,5-difluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2437143.png)
![4-(3,4-dimethoxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2437144.png)


![N-isobutyl-4-isopropyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2437153.png)
![4-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2437154.png)

![[1-(2,5-Dimethyl-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetic acid](/img/structure/B2437157.png)


![2,5-dichloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2437161.png)